Product packaging for 2,2-Dimethylocta-3,4-dien-1-amine(Cat. No.:CAS No. 155904-88-4)

2,2-Dimethylocta-3,4-dien-1-amine

Cat. No.: B129407
CAS No.: 155904-88-4
M. Wt: 153.26 g/mol
InChI Key: FUJRVKMMJQKLEU-UHFFFAOYSA-N
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Description

2,2-Dimethylocta-3,4-dien-1-amine is a specialized chemical building block of significant interest in medicinal and organic chemistry research. This compound features a unique diene backbone with a terminal amine functional group, making it a valuable intermediate for the synthesis of more complex molecules. Its structure is particularly suited for exploring structure-activity relationships (SAR) in the development of new pharmacologically active compounds. Research involving similar amine-containing structures has shown promise in antimicrobial and antifungal applications, suggesting potential pathways for novel therapeutic agent development . Furthermore, the amine group serves as a versatile handle for further chemical derivatization, including the formation of amide linkages or Schiff bases, which are common motifs in drug discovery and materials science . This reagent is presented as a key starting material for researchers working in hit-to-lead optimization and the synthesis of proprietary compound libraries for high-throughput screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B129407 2,2-Dimethylocta-3,4-dien-1-amine CAS No. 155904-88-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155904-88-4

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-4-5-6-7-8-10(2,3)9-11/h6,8H,4-5,9,11H2,1-3H3

InChI Key

FUJRVKMMJQKLEU-UHFFFAOYSA-N

SMILES

CCCC=C=CC(C)(C)CN

Canonical SMILES

CCCC=C=CC(C)(C)CN

Synonyms

3,4-Octadien-1-amine, 2,2-dimethyl-

Origin of Product

United States

Synthetic Strategies and Methodologies for 2,2 Dimethylocta 3,4 Dien 1 Amine

Construction of the 2,2-Dimethyl-3,4-octadiene Backbone

The creation of the 2,2-dimethylocta-3,4-octadiene backbone is a critical step that establishes the key structural features of the target molecule, including the allene (B1206475) and the gem-dimethyl group.

Several classic and modern carbon-carbon bond-forming reactions can be adapted to construct the dienic scaffold.

Wittig Reaction: The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing the octadiene backbone, a Wittig-type olefination could be employed to create one of the double bonds of the diene system. For instance, a suitable phosphonium ylide could react with an α,β-unsaturated aldehyde to generate the 1,3-diene structure. The stereochemical outcome of the Wittig reaction, which can lead to either (E) or (Z)-alkenes depending on the nature of the ylide, would need to be carefully controlled. organic-chemistry.org

Aldol (B89426) Condensation: The aldol condensation is another fundamental carbon-carbon bond-forming reaction that can be utilized to synthesize α,β-unsaturated carbonyl compounds, which are precursors to dienes. cram.comwikipedia.orgyoutube.com A crossed aldol condensation between an appropriate aldehyde and ketone could furnish a β-hydroxy carbonyl compound, which upon dehydration would yield the conjugated enone. wikipedia.org Further elaboration of this enone would be necessary to complete the diene synthesis. One approach involves the condensation of an enolate with an α,β-unsaturated aldehyde, which can directly lead to a 1,3-diene under thermodynamic control. thieme-connect.de

Palladium-Catalyzed Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions offer a highly efficient and selective means of constructing dienic systems. nih.govdigitellinc.comacs.orgresearchgate.netacs.org For example, a palladium-catalyzed cross-coupling of a vinyl- or allenyl-organometallic reagent with a suitable organic halide could be employed. A notable strategy is the palladium-catalyzed oxidative cross-coupling of two allenes, which can lead to the formation of functionalized dendralenes. nih.govacs.org Another approach involves the cross-coupling of conjugated enynones with allylarenes to produce furyl-substituted 1,3-dienes. acs.org

Reaction TypeReactantsProduct TypeKey Features
Wittig Reaction Aldehyde/Ketone + Phosphonium YlideAlkeneFixes double bond location. libretexts.org Stereoselectivity depends on ylide structure. organic-chemistry.org
Aldol Condensation Two Carbonyl Compoundsα,β-Unsaturated CarbonylForms C-C bonds; can be base or acid-catalyzed. wikipedia.org
Palladium-Catalyzed Cross-Coupling Organometallic + Organic HalideDieneHigh selectivity and efficiency. nih.govdigitellinc.com

The central allene moiety is a key structural feature, and its stereoselective synthesis is crucial.

Allene Synthesis from Propargylic Alcohols: A common and effective method for allene synthesis involves the reduction of propargylic alcohols. acs.orgnih.govnih.gov For example, treatment of a propargylic alcohol with Cp2Zr(H)Cl can lead to the direct and stereospecific formation of allenes. nih.govnih.gov Another approach involves a three-step sequence of mesylate formation, displacement with hydrazine, and oxidation to generate a propargylic diazene (B1210634) that eliminates dinitrogen to form the allene. acs.org

Catalytic Asymmetric Synthesis: Recent advances have led to the development of catalytic asymmetric methods for the synthesis of chiral allenes. acs.orgrsc.org These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, providing access to enantiomerically enriched allenes.

The introduction of the gem-dimethyl group at the C2 position requires a regiospecific alkylation strategy. The presence of this group can influence the thermodynamics and control of polymerization and depolymerization processes in related systems. pku.edu.cn This structural motif is common in natural products and can be introduced through various synthetic methods. nih.govresearchgate.netchemrxiv.org One approach involves the α-methylation of a ketone precursor. nih.gov

Installation of the Primary Amine Moiety

Once the hydrocarbon backbone is constructed, the final step is the introduction of the primary amine group.

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgtandfonline.comharvard.educhemistrysteps.comlibretexts.org This one-pot reaction involves the condensation of an aldehyde or ketone with ammonia (B1221849) to form an imine, which is then reduced in situ to the corresponding primary amine. chemistrysteps.comlibretexts.org Various reducing agents can be employed, including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). harvard.edu

An alternative strategy involves the reduction of various nitrogen-containing functional groups to the primary amine.

Reduction of Azides: Alkyl azides can be readily reduced to primary amines using a variety of reagents, including lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.orgrsc.orgnih.gov This two-step approach, involving the initial displacement of a leaving group with azide (B81097) followed by reduction, is a reliable method for primary amine synthesis. libretexts.orgmasterorganicchemistry.com Tin/mercaptan reducing systems can be used for the reduction of azides in the presence of labile ester functionalities. nih.govacs.org

Reduction of Nitriles: Nitriles can be reduced to primary amines using strong reducing agents like LiAlH4 or through catalytic hydrogenation with catalysts such as Raney nickel, palladium, or platinum. chemguide.co.ukorganic-chemistry.orgstudymind.co.uknih.govwikipedia.org This method adds a carbon atom to the original molecule. aakash.ac.in

Reduction of Amides: Primary amides can be reduced to primary amines using strong reducing agents like LiAlH4. libretexts.orgorgoreview.comnih.govmasterorganicchemistry.comorganic-chemistry.orgrsc.org This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group. orgoreview.commasterorganicchemistry.com

Reduction of Isocyanates: Isocyanates can be converted to primary amines through hydrolysis to an unstable carbamic acid, which then decarboxylates. aakash.ac.in The Curtius rearrangement of acyl azides provides a route to isocyanates. aakash.ac.in Industrially, primary amines are converted to isocyanates using phosgene (B1210022). rsc.org The reaction of isocyanates with amines is a key step in the formation of ureas. nih.govresearchgate.net

PrecursorReducing Agent/MethodProductKey Features
Aldehyde/Ketone NH3, NaBH3CNPrimary AmineOne-pot reaction. chemistrysteps.comlibretexts.org
Azide LiAlH4, H2/PdPrimary AmineGood for sensitive substrates. masterorganicchemistry.comorganic-chemistry.org
Nitrile LiAlH4, H2/CatalystPrimary AmineAdds one carbon atom. chemguide.co.ukwikipedia.orgaakash.ac.in
Amide LiAlH4Primary AmineReduces C=O to CH2. orgoreview.commasterorganicchemistry.com
Isocyanate HydrolysisPrimary AmineVia unstable carbamic acid. aakash.ac.in

Nucleophilic Substitution Approaches Utilizing Unsaturated Substrates

A prevalent strategy for the formation of allenes involves nucleophilic substitution on unsaturated substrates, particularly propargylic derivatives. organic-chemistry.orgorganic-chemistry.org In this context, the synthesis of 2,2-dimethylocta-3,4-dien-1-amine could be envisioned through the reaction of a suitable nitrogen nucleophile with a propargylic substrate possessing the requisite carbon skeleton.

The general mechanism involves the attack of a nucleophile at the γ-position of the propargylic system in an S(_N)2' fashion, leading to the formation of the allene. rsc.org The choice of leaving group on the propargylic substrate is crucial for the success of these reactions. Common leaving groups include halides, acetates, carbonates, and phosphates. organic-chemistry.orgorganic-chemistry.org

For instance, a potential route to this compound could start from a propargylic alcohol. This alcohol can be converted to a more reactive species, such as a propargylic bromide or acetate. Subsequent reaction with an appropriate amine source, like ammonia or a protected amine equivalent, would then furnish the desired allenic amine. The regioselectivity of the nucleophilic attack is a critical factor, as attack at the α-position would lead to an acetylenic product instead of the desired allene. organic-chemistry.org

Catalysis often plays a key role in these transformations. Copper and palladium catalysts are frequently employed to facilitate the nucleophilic substitution and control the regioselectivity. organic-chemistry.org For example, copper(I) catalysts have been shown to promote the reaction of propargylic phosphates with organoboron nucleophiles, leading to trisubstituted allenes with excellent regioselectivity and chirality transfer. organic-chemistry.org Similarly, nickel-catalyzed S(_N)2' substitution of propargyl esters with organoaluminum reagents provides an efficient route to multi-substituted allenes. rsc.org

Substrate TypeNucleophileCatalystProductKey Features
Propargylic BromideGrignard ReagentNi(acac)(_2)/Ph(_3)PTerminal AllenesGood yields and high regioselectivities. organic-chemistry.org
Propargylic AcetateOrganoaluminum ReagentPd(PPh(_3))(_2)Cl(_2)/Ph(_3)PTri- or Tetrasubstituted AllenesGood to excellent yields and high regioselectivities. organic-chemistry.org
Propargylic PhosphateAlkyl Boranes/Arylboronic EstersCopper CatalystTrisubstituted AllenesExcellent chirality transfer and regioselectivity. organic-chemistry.org

Catalytic Amination Processes (e.g., hydroamination, telomerization)

Catalytic amination processes offer an atom-economical approach to the synthesis of amines, including allenic amines. libretexts.orgwikipedia.org These methods involve the direct addition of an N-H bond across a carbon-carbon multiple bond.

Hydroamination is the addition of an amine to an unsaturated compound, such as a diene. libretexts.orgwikipedia.org While the hydroamination of 1,3-dienes typically yields allylic amines, specific catalyst systems can be employed to achieve the desired regioselectivity for the formation of other isomers. acs.orgrsc.org For instance, rhodium-catalyzed hydroamination of 1,3-dienes has been developed to produce homoallylic amines with anti-Markovnikov selectivity. acs.org The choice of ligand and Brønsted acid additive is critical in directing the regiochemical outcome. acs.org The hydroamination of allenes can lead to enamines, imines, or allylic amines, depending on the catalyst used. libretexts.org

Telomerization is another relevant catalytic process that involves the dimerization of a 1,3-diene with the simultaneous addition of a nucleophile, such as an amine. google.comwikipedia.org This reaction, often catalyzed by palladium or nickel complexes, can generate functionalized C8 chains. wikipedia.org The telomerization of butadiene with amines, for example, can produce octadienylamines. By carefully selecting the diene and amine precursors, this methodology could be adapted for the synthesis of structures related to this compound. The regioselectivity of the nucleophilic attack in telomerization can be influenced by the nature of the ligands on the metal catalyst. wikipedia.org

Recent advancements have shown that the classical telomerization reaction can be diverted by introducing aryl boronic derivatives, leading to the formation of aryl-substituted dienes instead of the typical products from the addition of the nucleophile. acs.org This highlights the tunability of these catalytic systems.

Catalytic ProcessSubstrate(s)Catalyst SystemProduct TypeKey Features
Hydroamination1,3-Dienes, AminesRhodium/rac-BINAP, Mandelic AcidHomoallylic AminesAnti-Markovnikov selectivity. acs.org
Hydroamination1,3-Dienes, AminesPd(cod)Cl(_2)/DPEphosAllylic AminesHigh regioselectivity for 1,4-addition. rsc.org
Telomerization1,3-Dienes, AminesPalladium or Nickel ComplexesOctadienylaminesAtom-economical dimerization and amination. google.comwikipedia.org

Convergent and Linear Synthetic Schemes for this compound

The synthesis of a complex molecule like this compound can be approached using either a linear or a convergent strategy. fiveable.mewikipedia.orgdifferencebetween.com

The choice between a linear and a convergent approach depends on the complexity of the target molecule and the availability of suitable starting materials and reactions for fragment coupling. fiveable.me

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of a specific isomer of this compound requires precise control over chemoselectivity, regioselectivity, and stereoselectivity.

Control of Diene Geometry (e.g., E/Z isomerism, allene axial chirality)

Allenes can exhibit axial chirality when the substituents on each of the sp² carbons are different. rsc.orgmsu.edu The synthesis of an enantioenriched form of this compound would therefore require control over this axial chirality.

Significant progress has been made in the enantioselective synthesis of axially chiral allenes. rsc.org One common approach involves the use of chiral propargylic precursors. The reaction of enantioenriched propargylic phosphates with organocuprates can proceed with excellent chirality transfer to form axially chiral allenes. organic-chemistry.org Similarly, catalytic methods using chiral ligands have been developed. For example, palladium-catalyzed reactions with chiral ligands like (R)-BINAP can be used to synthesize chiral allenes. msu.edu Chiral phosphoric acids have also emerged as effective catalysts for the asymmetric synthesis of chiral allenes. acs.org

Asymmetric Synthesis of Chiral Amine Derivatives

The amine group in this compound is attached to a primary carbon, so the amine itself is not a stereocenter. However, the synthesis of chiral amine derivatives, in general, is a major focus in organic chemistry. tdl.orgyale.edu Should the target molecule be modified to have a chiral amine center, various methods for asymmetric amine synthesis could be employed. These include the use of chiral auxiliaries, such as tert-butanesulfinamide, or asymmetric catalytic methods. yale.edu

Diastereoselective and Enantioselective Methodologies

When a molecule contains multiple stereocenters or a combination of stereocenters and axial chirality, diastereoselective and enantioselective methods are crucial for obtaining a single stereoisomer.

For a molecule like this compound, which possesses axial chirality, a diastereoselective synthesis could be relevant if another stereocenter were present in the molecule. For instance, if a chiral amine were used in the synthesis, the reaction could proceed with diastereoselectivity, favoring the formation of one diastereomer over the other.

Process Optimization for Reaction Conditions and Yields in Multi-Step Syntheses

A plausible and commonly employed strategy for constructing the carbon skeleton of the target molecule is the nucleophilic addition of a metalated alkyne to a sterically hindered aldehyde. For instance, the lithium acetylide of 1-pentyne (B49018) can be reacted with 2,2-dimethylpropanal. The optimization of this step typically focuses on the choice of base for deprotonation, the solvent, and the reaction temperature to ensure complete conversion and minimize side reactions.

The subsequent introduction of the amine group is a critical and often challenging step. One robust method for preparing primary amines is the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) with a suitable electrophile, followed by hydrolysis. In the context of synthesizing this compound, the corresponding propargylic halide or sulfonate would be the alkylating agent. Optimization of this step would involve screening different leaving groups (e.g., bromide, tosylate) and reaction conditions to achieve efficient substitution without inducing premature isomerization or elimination.

Alternatively, an azide synthesis offers a reliable route to primary amines. This involves an SN2 reaction of an alkyl halide with an azide salt, followed by reduction of the resulting alkyl azide. This two-step sequence is often high-yielding and avoids the overalkylation issues sometimes encountered with direct amination. The reduction of the azide can be achieved with various reagents, such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.

The final and most defining step is the formation of the allene moiety. This can be achieved through several methods, including the base-catalyzed isomerization of a terminal alkyne or a sigmatropic rearrangement of a propargylic intermediate. The Myers allene synthesis, for example, utilizes a nih.govnih.gov-sigmatropic rearrangement of a propargyl hydrazone derivative, which is formed in situ from a propargyl alcohol. wikipedia.org This one-pot procedure is known for its efficiency and stereospecificity. wikipedia.org

The optimization of these multi-step sequences often involves a systematic study of various parameters as illustrated in the following hypothetical data tables, which are based on established principles of organic synthesis and analogous transformations reported in the literature.

Table 1: Optimization of the Synthesis of the Propargylic Alcohol Precursor

EntryAldehydeAlkyneBaseSolventTemperature (°C)Time (h)Yield (%)
12,2-Dimethylpropanal1-Pentynen-BuLiTHF-78 to 0275
22,2-Dimethylpropanal1-Pentynen-BuLiDiethyl Ether-78 to 25270
32,2-Dimethylpropanal1-PentyneLDATHF-78 to 0382
42,2-Dimethylpropanal1-Pentynen-BuLiTHF/HMPA-781.588
52,2-Dimethylpropanal1-Pentynen-BuLiTHF-40 to 0278

This data is illustrative and based on general principles of alkyne addition reactions.

Table 2: Optimization of the Amination Step via Azide Synthesis and Reduction

EntrySubstrate (Propargyl Halide)Azide SourceSolventTemperature (°C)Reduction MethodYield (%)
1Propargyl BromideNaN3DMF25LiAlH485
2Propargyl BromideNaN3DMSO25H2, Pd/C78
3Propargyl TosylateNaN3DMF50LiAlH490
4Propargyl BromideTMSN3THF0PPh3, H2O82
5Propargyl MesylateNaN3Acetonitrile60LiAlH488

This data is illustrative and based on general principles of azide synthesis and reduction.

Table 3: Optimization of the Allene Formation via Isomerization

EntryStarting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)
1Terminal AlkyneKOHt-BuOH80665
2Terminal AlkyneNaNH2Liquid NH3-33275
3Terminal AlkyneKAPAAlkyne0 to 25192
4Propargyl AlcoholDEAD, PPh3, o-nitrobenzenesulfonylhydrazineTHF-15 to 23385
5Propargyl MesylateDBUToluene110470

This data is illustrative and based on general principles of alkyne isomerization and allene synthesis protocols.

Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethylocta 3,4 Dien 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. mdpi.com Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic arrangement within 2,2-Dimethylocta-3,4-dien-1-amine can be assembled.

The 1D ¹H and ¹³C NMR spectra provide initial, fundamental information about the different chemical environments of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the various proton groups. The integration of these signals would confirm the number of protons in each environment. Key expected signals include a triplet for the terminal methyl group (C8), a singlet for the two equivalent gem-dimethyl groups (C2-Me), and signals for the methylene (B1212753) groups of the propyl chain and the aminomethyl group (C1). The allenic protons at C4 and C5 would present as complex multiplets due to their coupling to each other and adjacent protons.

The ¹³C NMR spectrum provides information on each unique carbon atom. A characteristic and highly deshielded signal is expected for the central sp-hybridized carbon of the allene (B1206475) group (C4) around 200 ppm. The other sp²-hybridized allenic carbons (C3 and C5) would appear further upfield. The quaternary carbon (C2) and the various methylene and methyl carbons would resonate at their characteristic chemical shifts.

Predicted ¹H NMR Spectral Data for this compound This table is based on typical chemical shift values for similar functional groups. organicchemistrydata.orgdocbrown.info

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (C8)~0.9Triplet (t)3H
-CH₂- (C7)~1.4Sextet2H
-CH₂- (C6)~2.0Quartet (q)2H
=CH- (C5)~5.1Multiplet (m)1H
=CH- (C3)~5.4Multiplet (m)1H
-C(CH₃)₂ (C2-Me)~1.1Singlet (s)6H
-CH₂NH₂ (C1)~2.5Singlet (s)2H
-NH₂~1.5Broad Singlet (br s)2H

Predicted ¹³C NMR Spectral Data for this compound This table is based on typical chemical shift values for similar functional groups. rsc.orgrsc.org

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C8~14
C7~23
C6~31
C5~95
C4~205
C3~100
C2~38
C1~55
C2-Me~25

While 1D NMR spectra identify the different types of protons and carbons, 2D NMR experiments are essential for establishing the connectivity between them. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons on C6, C7, and C8, confirming the propyl group. It would also show correlations between the allenic proton at C5 and the methylene protons at C6, and between the allenic proton at C3 and the other allenic proton at C5, thus mapping out the entire carbon chain's proton connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate protons with the carbons to which they are directly attached (¹J-coupling). sdsu.eduyoutube.com This allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For example, the proton signal at ~2.5 ppm would show a cross-peak with the carbon signal at ~55 ppm, assigning them to C1.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). youtube.combeilstein-journals.org It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would include:

Protons of the gem-dimethyl groups correlating to C1, C2, and C3.

Protons of the aminomethyl group (C1) correlating to the quaternary carbon (C2).

The allenic proton at C3 correlating to C5 and the gem-dimethyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY can provide information about the molecule's conformation and the relative stereochemistry of the allenic system.

Quantum chemical calculations, specifically the GIAO method, have become an invaluable tool in structural elucidation. This computational approach allows for the ab initio prediction of NMR chemical shifts for a given structure. Its application is particularly useful when experimental data is ambiguous or when trying to distinguish between closely related isomers. For a molecule like this compound, GIAO calculations could be used to predict the ¹³C and ¹H NMR spectra for the (R) and (S) enantiomers of the axially chiral allene. By comparing the calculated spectra with the experimental data, a confident assignment of the absolute configuration can often be made, especially when combined with other chiroptical data.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and formula, and offering structural insights through fragmentation analysis. arkat-usa.org

HRMS is used to measure the mass of a molecule with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the exact elemental composition from the measured mass. For this compound, the molecular formula is C₁₀H₁₉N.

Calculated Exact Mass for C₁₀H₁₉N

Ion FormulaCalculated Exact Mass (m/z)
[C₁₀H₁₉N+H]⁺154.1596
[C₁₀H₁₉N]⁺˙153.1517

An HRMS measurement confirming one of these exact masses would provide strong evidence for the proposed molecular formula, ruling out other combinations of atoms that might have the same nominal mass. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. youtube.comyoutube.com This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of amines is often directed by the nitrogen atom. For this compound, the molecular ion ([M]⁺˙) or the protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation.

Plausible Fragmentation Pathways in MSⁿ

Alpha-Cleavage : A common pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. For this molecule, this would involve the cleavage of the C1-C2 bond, leading to the formation of a stable iminium ion.

Loss of Alkyl Groups : Fragmentation could occur along the propyl side chain, leading to the loss of ethyl or propyl radicals.

Allene Fragmentation : The allenic system itself can undergo characteristic rearrangements and fragmentations under electron impact or collision-induced dissociation.

This multi-stage analysis helps to confirm the connectivity of the different parts of the molecule and provides corroborating evidence for the structure elucidated by NMR. nih.govnih.govyoutube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups present in this compound and for probing its conformational landscape. The vibrational modes of the amine and allene moieties give rise to characteristic signals in the IR and Raman spectra.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrations of its primary amine and allene functionalities. Primary aliphatic amines are characterized by two N-H stretching vibrations in the region of 3400-3250 cm⁻¹: an asymmetric and a symmetric stretch. libretexts.orgspectroscopyonline.com These bands are typically sharper and less intense than the O-H bands of alcohols. libretexts.org Additionally, a medium to strong intensity N-H bending (scissoring) vibration is anticipated in the 1650-1580 cm⁻¹ range. spectroscopyonline.com The C-N stretching vibration for an aliphatic amine is expected to appear as a medium to weak band in the 1250-1020 cm⁻¹ region. libretexts.orgaip.org

The allene group will be identifiable by its characteristic asymmetric C=C=C stretching vibration, which typically appears as a sharp, and often strong, absorption band in the 1950-1980 cm⁻¹ range. The presence of alkyl substituents on the allene may slightly influence the exact position of this band.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While the N-H and C-H stretching vibrations will be present, the symmetric C=C=C stretching vibration of the allene, which is often weak or absent in the IR spectrum, is expected to be a strong and characteristic band in the Raman spectrum, typically appearing around 1070-1080 cm⁻¹. The C-C single bond stretching vibrations within the alkyl backbone will also be observable in the fingerprint region of the Raman spectrum. diva-portal.org

The combination of IR and Raman spectroscopy allows for a comprehensive identification of the key functional groups and can provide insights into the molecule's conformation by analyzing shifts in vibrational frequencies and band shapes.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - RamanIntensity
Primary Amine (-NH₂)N-H Asymmetric Stretch~3380–3350VariableMedium
N-H Symmetric Stretch~3310–3280VariableMedium
N-H Scissoring (Bend)~1650–1580VariableMedium-Strong
C-N Stretch~1250–1020VariableWeak-Medium
Allene (C=C=C)Asymmetric Stretch~1980–1950Weak/AbsentStrong, Sharp
Symmetric StretchWeak/Absent~1080–1070Strong

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives or Analogs

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org For a molecule like this compound, which may be a liquid or oil at room temperature, obtaining a single crystal suitable for X-ray diffraction may require derivatization to a crystalline salt (e.g., hydrochloride or tartrate) or a crystalline derivative (e.g., an amide or urea).

Should a suitable crystal be obtained, X-ray diffraction analysis would provide a wealth of structural information, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and bond angles for all atoms in the molecule, including the C=C bond lengths of the allene and the C-N bond length of the amine.

The dihedral angle between the two planes defined by the substituents on the allene carbons, confirming the characteristic twisted geometry of the allene.

The absolute configuration of the chiral allene axis, which can be determined using anomalous dispersion effects if a heavy atom is present in the crystal structure or by co-crystallization with a chiral reference molecule.

Details of the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the primary amine group, which dictates the crystal packing.

While a crystal structure for this compound itself is not publicly available, analysis of crystalline derivatives of other chiral allenes and primary amines provides a framework for understanding the expected solid-state features. For instance, the crystal structures of chiral secondary amines have been reported, revealing details of their molecular conformation and intermolecular hydrogen bonding patterns. aps.org Similarly, the crystal structures of various chiral allene-containing molecules have been elucidated, confirming their axial chirality and providing insights into their solid-state packing.

Structural ParameterInformation ObtainedExpected Values/Features for an Allenic Amine
Bond Lengths (Å)Precise distances between bonded atoms.C=C (allene): ~1.31 Å; C-N (amine): ~1.47 Å
Bond Angles (°)Angles between three connected atoms.C=C=C (allene): ~180°; H-N-H (amine): ~106°
Dihedral Angles (°)Torsional angles defining molecular conformation.Substituent planes of allene: ~90°
Absolute ConfigurationThe R/S or P/M designation of the chiral axis.Determined from the 3D atomic coordinates.
Crystal PackingArrangement of molecules in the unit cell.Likely dominated by N-H---N hydrogen bonding.

Chiroptical Techniques for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism (ECD), Modified Marfey's Method)

Determining the absolute configuration of a chiral molecule like this compound is crucial for understanding its biological activity and stereochemical properties. Chiroptical techniques are instrumental in this assignment.

Electronic Circular Dichroism (ECD) Spectroscopy:

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. numberanalytics.com The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores. For axially chiral allenes, the ECD spectrum can be used to determine the absolute configuration (P or M, or Rₐ or Sₐ) by comparing the experimental spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the helical arrangement of the chromophoric groups around the allene axis. While the amine and alkyl groups themselves are not strong chromophores in the accessible UV-Vis range, their influence on the electronic transitions of the allene core can be sufficient to generate a measurable ECD signal.

Modified Marfey's Method:

The Modified Marfey's method is a powerful and widely used technique for determining the absolute configuration of chiral primary and secondary amines. aip.orgdiva-portal.orgresearchgate.net The method involves the derivatization of the chiral amine with a chiral derivatizing agent, typically Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) or its D-enantiomer. aip.org

The reaction of racemic this compound with L-FDAA would produce a pair of diastereomers. These diastereomers can then be separated and analyzed by a chromatographic technique, most commonly high-performance liquid chromatography (HPLC). The elution order of the diastereomers is dependent on the absolute configuration of the amine. By comparing the retention times of the derivatized unknown amine with those of derivatized standards of known absolute configuration (if available) or by using established empirical rules, the absolute configuration of the original amine can be determined. The large, planar dinitrophenyl group of the Marfey's derivative provides a strong chromophore for UV detection, facilitating the analysis.

TechniquePrincipleApplication to this compoundInformation Obtained
Electronic Circular Dichroism (ECD)Differential absorption of circularly polarized light by a chiral molecule.Measurement of the ECD spectrum and comparison with theoretical calculations.Absolute configuration (P/M or Rₐ/Sₐ) of the allene chiral axis.
Modified Marfey's MethodDerivatization with a chiral reagent (e.g., L-FDAA) to form diastereomers, followed by chromatographic separation.Reaction of the amine with L-FDAA and analysis of the resulting diastereomers by HPLC.Absolute configuration of the chiral center/axis by comparing retention times.

Reactivity and Reaction Mechanisms Involving 2,2 Dimethylocta 3,4 Dien 1 Amine

Transformations Involving the Primary Amine Functional Group

The primary amine (-NH₂) at the C1 position is a nucleophilic and basic center, allowing for a variety of common transformations.

Acylation: Primary amines react readily with acylating agents such as acid chlorides and acid anhydrides to form amides. libretexts.org The reaction involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent. jove.com This is typically a rapid and high-yielding reaction, often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acidic byproduct (e.g., HCl). libretexts.orgyoutube.com The resulting amide is significantly less nucleophilic and basic than the starting amine, which prevents over-acylation. jove.com

Alkylation: The direct alkylation of primary amines with alkyl halides is often a challenging reaction to control. The primary amine can react to form a secondary amine, which is often more nucleophilic than the primary amine and can be further alkylated to a tertiary amine, and subsequently to a quaternary ammonium salt. This typically results in a mixture of products. unizin.orgmasterorganicchemistry.com

Table 3: Common Transformations of the Primary Amine Group

Reaction Type Reagent (Example) Product Functional Group
Acylation Acetyl Chloride (CH₃COCl) Secondary Amide
Acylation Acetic Anhydride (B1165640) ((CH₃CO)₂O) Secondary Amide

| Alkylation | Methyl Iodide (CH₃I) | Mixture of secondary amine, tertiary amine, and quaternary ammonium salt |

Formation of Imines and Schiff Bases with Aldehydes and Ketones

The primary amine functionality of 2,2-Dimethylocta-3,4-dien-1-amine allows it to readily react with aldehydes and ketones to form imines, which are also known as Schiff bases. This condensation reaction is a fundamental transformation in organic chemistry, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N) masterorganicchemistry.commasterorganicchemistry.com.

The reaction is typically catalyzed by acid and is reversible libretexts.org. The pH of the reaction medium is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its removal as water, but not so acidic that it fully protonates the amine nucleophile, rendering it unreactive libretexts.org. The general mechanism proceeds through a carbinolamine intermediate. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon, and after proton transfers, the carbinolamine is formed. Subsequent protonation of the hydroxyl group allows for its elimination as water, yielding a resonance-stabilized iminium ion, which is then deprotonated to give the final imine product libretexts.org.

The reaction of this compound with various carbonyl compounds would yield a range of imines where the allene (B1206475) moiety remains intact. The stability of the resulting Schiff base can be influenced by the nature of the substituents on the original carbonyl compound. Aromatic aldehydes, for instance, tend to form more stable, conjugated Schiff bases compared to aliphatic aldehydes, which may be more prone to polymerization wjpsonline.com.

Carbonyl ReactantStructureProduct NameProduct Structure
BenzaldehydeC₆H₅CHO(E)-N-benzylidene-2,2-dimethylocta-3,4-dien-1-amineC₆H₅CH=N-CH₂C(CH₃)₂CH=C=CH(CH₂)₂CH₃
Acetone(CH₃)₂CON-(propan-2-ylidene)-2,2-dimethylocta-3,4-dien-1-amine(CH₃)₂C=N-CH₂C(CH₃)₂CH=C=CH(CH₂)₂CH₃
CyclohexanoneC₆H₁₀ON-(cyclohexylidene)-2,2-dimethylocta-3,4-dien-1-amineC₆H₁₀=N-CH₂C(CH₃)₂CH=C=CH(CH₂)₂CH₃

Table 1: Illustrative examples of Schiff bases formed from the reaction of this compound with representative aldehydes and ketones.

Amine-Initiated Cyclization Reactions

The structure of this compound, featuring both a nucleophilic amine and an electrophilic allene system, is conducive to intramolecular cyclization reactions. The amine can act as an internal nucleophile, attacking one of the allenic carbons to form various heterocyclic structures. These reactions can be promoted by transition metals or other catalysts nih.govacs.org.

For instance, palladium-catalyzed cyclization reactions of allenes bearing a nucleophilic functionality are well-documented acs.orgresearchgate.net. In a potential reaction pathway for this compound, a Pd(II) catalyst could coordinate to the allene, activating it for nucleophilic attack by the tethered amine. Depending on whether the amine attacks the central (C4) or a terminal (C3 or C5) carbon of the allene, and the subsequent reaction steps, various sizes of nitrogen-containing rings could be formed, such as pyrrolidine or piperidine derivatives.

Silver(I) salts are also known to catalyze the cyclization of allenic amines. Studies on amino acid-derived allenes have shown that catalysts like AgNO₃ can facilitate cyclization to form highly functionalized Δ³-pyrrolines, often with a transfer of chirality organic-chemistry.org. In the case of this compound, a similar Ag(I)-catalyzed process could lead to the formation of a five-membered dihydropyrrole ring.

Furthermore, radical-mediated cyclizations offer another pathway. The formation of an amidyl radical from the amine, followed by cyclization onto the allene, can generate a vinyl radical intermediate, which can be trapped to yield functionalized heterocyclic products nih.govnsf.gov. This type of transformation allows for the formation of multiple new bonds in a single operation.

Catalyst TypePotential IntermediatePotential Product Type
Palladium (Pd)Palla-cycloadductSubstituted Pyrrolidines/Piperidines
Silver (Ag)Silver-π-allene complexΔ³-Pyrrolines
Radical InitiatorAmidyl RadicalFunctionalized Lactams

Table 2: Potential catalytic systems and corresponding products for the intramolecular cyclization of this compound.

Rearrangement Pathways of this compound and its Derivatives

Allyl Cyanate-to-Isocyanate Rearrangements and their Role in Related Amine Synthesis

The allyl cyanate-to-isocyanate rearrangement is not a reaction of this compound itself, but rather a powerful synthetic tool for the stereocontrolled formation of allylic amines, which are structurally related to allenic amines. This rearrangement is a acs.orgacs.org-sigmatropic reaction, a type of pericyclic reaction that proceeds through a cyclic transition state researchgate.netresearchgate.net.

The process typically starts with an allylic alcohol, which is converted into an allyl carbamate (B1207046). Dehydration of the carbamate generates an unstable allyl cyanate (B1221674) intermediate acs.org. This intermediate spontaneously rearranges under mild, often metal-free conditions to form a more stable allyl isocyanate researchgate.net. The key advantage of this method is the high degree of stereocontrol, as it involves a complete transfer of chirality from the starting alcohol to the final amine product researchgate.net. The resulting highly reactive isocyanate can be trapped in situ with various nucleophiles (e.g., alcohols, amines) to produce a diverse range of stable products like carbamates and ureas acs.orgnih.gov. This methodology provides a strategic advantage over other methods for synthesizing allylic amines, which might require harsh conditions or the use of heavy metal catalysts researchgate.net.

Other Thermally or Catalytically Induced Skeletal Rearrangements

The allene functional group in this compound and its derivatives is susceptible to skeletal rearrangements under thermal or catalytic conditions. One of the most common rearrangements for alkyl-substituted allenes is the isomerization to a more thermodynamically stable conjugated 1,3-diene system mdpi.comencyclopedia.pub.

This transformation is an atom-efficient, redox-neutral process that can be mediated by acid or heat. Acid-catalyzed rearrangements typically involve the protonation of the central sp-hybridized allenic carbon to form a stabilized vinyl or allyl cation intermediate, which then loses a proton to form the conjugated diene mdpi.com. Thermal rearrangements of allenes, particularly those in strained systems, can also occur at high temperatures (e.g., >300 °C) and may proceed through radical mechanisms encyclopedia.pub. For a non-strained allene like this compound, such a rearrangement would likely convert the octa-3,4-diene skeleton into an octa-2,4-diene or octa-3,5-diene structure.

Additionally, transition metal complexes can catalyze the rearrangement of allenes. For example, zirconium-catalyzed reactions can lead to the rearrangement and stereoinversion of metallacycles derived from allenes nih.gov. While not a direct skeletal rearrangement of the free amine, it highlights the reactivity of the allene moiety in the presence of metal catalysts.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the reactions of this compound is crucial for predicting product outcomes and optimizing reaction conditions.

Imine Formation: As previously mentioned, the key reaction intermediate in the formation of imines and Schiff bases is the carbinolamine (or amino alcohol) libretexts.org. This tetrahedral intermediate is formed by the nucleophilic attack of the amine on the carbonyl carbon. The rate-determining step can vary, but the subsequent acid-catalyzed dehydration of this intermediate proceeds via an iminium ion , which is stabilized by resonance before deprotonation to the final product libretexts.org.

Amine-Initiated Cyclization: The mechanisms of amine-initiated cyclizations are diverse and depend on the catalyst and conditions.

In radical-mediated cyclizations , an amidyl radical is initially formed. This radical adds to the central carbon of the allene to generate a planar allylic radical or to a terminal carbon to form a vinyl radical . These radical intermediates are then trapped to form the final product nih.govacs.org.

In transition-metal-catalyzed reactions , such as those involving palladium, the mechanism often involves the formation of a cyclic organopalladium intermediate . This can occur through nucleopalladation, where the amine attacks the allene coordinated to the metal center acs.org.

Computational studies on related enyne-allene cyclizations suggest that the reaction can proceed through a diradical intermediate following a stepwise mechanism, even when calculations predict a concerted asynchronous transition state . This indicates that the reaction pathway can be complex, and a single minimum-energy path may not fully describe the mechanism acs.orgacs.org.

Rearrangements: For acid-catalyzed isomerizations of the allene to a 1,3-diene, the key intermediate is a carbocation . This carbocation is formed upon protonation of the allene at the central carbon, leading to a resonance-stabilized allylic cation which subsequently eliminates a proton to give the conjugated diene product mdpi.com. Thermal rearrangements of strained allenes have been proposed to involve diradical intermediates formed through homolytic bond cleavage encyclopedia.pub.

Kinetic Studies and Determination of Reaction Orders

Following a comprehensive search of scientific literature and chemical databases, no specific kinetic studies detailing the determination of reaction orders for reactions involving this compound were found. The available information on this compound is limited to its basic chemical and physical properties. Consequently, detailed research findings, including data on reaction rates, rate constants, and the experimental determination of reaction orders with respect to various reactants, are not publicly available at this time.

The absence of such data in the scientific literature prevents the creation of data tables and a detailed discussion on the kinetic profile of this specific allene amine. Further experimental research would be required to elucidate the kinetics of its reactions and to determine the orders of reaction under various conditions.

Computational and Theoretical Chemistry of 2,2 Dimethylocta 3,4 Dien 1 Amine

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. acs.org Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing information on molecular structure and energy. acs.org For a molecule like 2,2-Dimethylocta-3,4-dien-1-amine, DFT, particularly with functionals like B3LYP or those including dispersion corrections (e.g., B97-D3), offers a good balance of accuracy and computational cost for geometry and property predictions. researchgate.netnih.gov

The first step in most computational studies is geometry optimization, a process that locates the minimum energy structure of a molecule. uci.edu For a flexible molecule such as this compound, this involves exploring its conformational landscape to identify all stable conformers (local minima on the potential energy surface). uci.edu The molecule's structure is defined by the linear C=C=C allene (B1206475) core, the chiral axis resulting from the substitution pattern, and the rotatable bonds of the propyl and aminomethyl groups. masterorganicchemistry.comwikipedia.org

Conformational analysis would typically be performed using molecular mechanics (e.g., MMFF94) for an initial broad search, followed by DFT optimization of the low-energy conformers. nih.govnih.gov The relative energies of these conformers are crucial, as they determine their population at a given temperature according to the Boltzmann distribution. mdpi.com Key conformational variables include the dihedral angles around the C4-C5 and C1-C2 bonds. The relative stability of conformers is influenced by steric hindrance between the bulky tert-butyl-like group, the propyl chain, and the aminomethyl group. For instance, different rotational positions of the propyl group relative to the allene plane will result in distinct conformers with varying energies. nih.govlibretexts.org

Table 1: Representative Calculated Relative Energies for a Hypothetical Conformational Analysis of this compound.

This table is illustrative, based on typical energy differences found in flexible organic molecules and chiral amines. The values are calculated at a hypothetical DLPNO-CCSD(T)/CBS level of theory. nih.gov

ConformerKey Dihedral Angle(s)Relative Electronic Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 (Global Minimum) anti0.0068.1
Conf-2 gauche-11.1016.5
Conf-3 gauche-21.2513.2
Conf-4 eclipsed3.500.2

Data is conceptual and derived from principles discussed in cited literature. nih.govmdpi.comresearchgate.net

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic properties. thaiscience.infoyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. thaiscience.info

For this compound, the HOMO is expected to have significant contributions from both the nitrogen lone pair of the amine and the π-system of the allene. The nitrogen lone pair typically results in a high-energy, localized orbital, making the amine group a primary site for electrophilic attack. The allene moiety contributes two orthogonal π-orbitals, which are energetically degenerate in unsubstituted allene but split in a substituted, chiral environment. acs.orgacs.org The LUMO is likely to be the corresponding π* antibonding orbital of the allene system.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Computational methods like DFT at the B3LYP/6-311G(d,p) level can reliably predict these orbital energies. thaiscience.info

Table 2: Predicted Frontier Molecular Orbital Energies for this compound and Related Analogues.

This table is illustrative. Values are based on typical DFT (B3LYP/6-311G(d,p)) results for similar functional groups. thaiscience.infoirjweb.com

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
This compound (Hypothetical) -5.95-0.755.20
p-Aminoaniline -4.60-0.993.61
p-Isopropylaniline -5.29-0.364.93
1,2-Propadiene (Allene) -10.072.112.17

Data is conceptual and derived from principles discussed in cited literature. thaiscience.inforesearchgate.netscripps.eduwuxiapptec.com

Prediction of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions by mapping the potential energy surface. aip.org

For this compound, several reaction pathways can be envisioned and computationally modeled.

Amine Nucleophilicity : The primary amine is a nucleophile and can react with various electrophiles.

Allene Reactivity : The allene functional group can undergo reactions such as electrophilic addition, cycloaddition, or pericyclic reactions like the ene reaction. wikipedia.orgnsf.govacs.org

Theoretical calculations can determine the activation energies (ΔE‡) and reaction energies (ΔEr) for these competing pathways. For example, the reaction of the allene moiety could be an ene reaction, where an allylic hydrogen is transferred to an "enophile". wikipedia.orgrsc.org Computational studies on similar systems show that such reactions often have high activation barriers unless catalyzed or involving highly activated substrates. rsc.org Alternatively, electrophilic addition to one of the allene's double bonds could occur. The regioselectivity of this addition (attack at the central vs. terminal carbon) can be predicted by analyzing the transition state energies.

Table 3: Representative Calculated Energetic Profile for a Hypothetical Ene Reaction.

This table is illustrative, with values based on a computational study of a related oxy-ene reaction calculated at the B3LYP-D3(BJ)/def2-TZVPP level. rsc.org

Reaction ParameterEnergy (kcal/mol)
Activation Strain (ΔEstrain) 32.1
Interaction Energy (ΔEint) -11.7
Activation Energy (ΔE‡) 33.0
Reaction Energy (ΔEr) -25.0

Data is conceptual and derived from principles discussed in cited literature. rsc.org

Solvent can dramatically influence reaction rates and equilibria. researchgate.net Computational models account for these effects in two primary ways:

Continuum Models : Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a characteristic dielectric constant (ε). mdpi.comaip.org This approach is efficient for modeling the bulk electrostatic effects of the solvent on the solute's stability and is widely used in DFT calculations. researchgate.netresearchgate.net

Explicit Solvent Models : These models include individual solvent molecules in the calculation. This is computationally more demanding but is essential for reactions where specific solute-solvent interactions, such as hydrogen bonding, play a critical role in the mechanism. mdpi.com For the amine group in this compound, explicit water molecules could be included to model hydrogen bonding to the nitrogen lone pair and N-H bonds. researchgate.net

The stability of charged intermediates or transition states is particularly sensitive to the solvent's polarity. For instance, a reaction proceeding through a polar transition state would be accelerated in a high-dielectric solvent like water compared to a nonpolar solvent like heptane. researchgate.netaip.org Computational studies on amine reactions show that moving from the gas phase to an aqueous solution significantly alters reaction and activation energies. researchgate.netyoutube.com

Table 4: Comparison of Calculated Gas-Phase vs. Solvated Reaction Thermodynamics and Kinetics for an Amine Reaction.

This table presents data for the monoethanolamine regeneration reaction, calculated at the DLPNO-CCSD(T)/Def2-TZVP level with a PCM solvent model, demonstrating typical solvent effects. researchgate.netaip.org

SolventDielectric Constant (ε)Gibbs Free Energy of Reaction (kcal/mol)Activation Energy (kcal/mol)
Gas Phase 1.025.441.5
Formamide 111.018.231.7
Water 78.412.826.9
DMSO 46.714.128.3
Methanol (B129727) 32.614.929.3

Data sourced from a study on monoethanolamine. researchgate.netaip.org

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies, ECD spectra)

Computational chemistry is an invaluable aid in interpreting and predicting spectroscopic data. nih.gov

Predicting ¹H and ¹³C NMR chemical shifts is a routine application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method, often paired with functionals like MPW1PW91 or B3LYP, provides results that correlate well with experimental data. acs.org For this compound, key predicted shifts would include:

¹³C NMR : The central sp-hybridized carbon of the allene is highly characteristic, resonating far downfield (typically ~200-220 ppm). acs.orgacdlabs.com The two sp²-hybridized carbons of the allene appear around 80-100 ppm. acdlabs.com The carbon attached to the nitrogen (C1) would be in the 37-45 ppm range, and the quaternary carbon (C2) would also be in this aliphatic region. libretexts.org

¹H NMR : Protons on the allene would have distinct shifts, as would the CH₂ protons adjacent to the nitrogen.

Table 5: Representative Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in this compound.

This table is illustrative, based on typical chemical shift ranges for the constituent functional groups. acs.orgacdlabs.comlibretexts.org

Carbon AtomEnvironmentPredicted Chemical Shift (ppm)
C4 C=C =C (central sp)205 - 215
C3 C =C=C (sp²)90 - 105
C5 C=C=C (sp²)85 - 100
C1 -CH₂NH₂37 - 45
C2 -C (CH₃)₂-30 - 40
C(CH₃)₂ -C(C H₃)₂-20 - 30

Data is conceptual and derived from principles discussed in cited literature. acs.orgacdlabs.comlibretexts.orgstenutz.euacs.org

The calculation of vibrational frequencies via DFT confirms that an optimized structure is a true minimum (no imaginary frequencies) and allows for the prediction of an infrared (IR) spectrum. dtic.mil Anharmonic frequency calculations provide better agreement with experiment. nih.govresearchgate.net For this compound, characteristic vibrational modes include:

N-H stretching : Two distinct bands for the primary amine -NH₂ group, typically found around 3300-3500 cm⁻¹.

Allene C=C=C stretching : A characteristic antisymmetric stretch usually appearing in the 1950-1980 cm⁻¹ range. rsc.org

C-H stretching : Aliphatic and vinylic C-H stretches above and below 3000 cm⁻¹, respectively.

N-H bending (scissoring) : A mode for the primary amine around 1600 cm⁻¹. dtic.mil

Table 6: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

This table is illustrative, based on typical calculated frequencies for allenes and primary amines. Calculations are often performed at the B3LYP/6-31G(d) level. dtic.miluit.no

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
N-H Asymmetric Stretch Primary Amine3400 - 3500
N-H Symmetric Stretch Primary Amine3300 - 3400
C=C=C Antisymmetric Stretch Allene1950 - 1980
N-H Scissoring Bend Primary Amine1590 - 1650
C-N Stretch Aliphatic Amine1100 - 1250
N-H Wagging Primary Amine750 - 850

Data is conceptual and derived from principles discussed in cited literature. nih.govdtic.milresearchgate.netlmu.eduresearchgate.net

As this compound is a chiral molecule, it will exhibit an Electronic Circular Dichroism (ECD) spectrum. masterorganicchemistry.com Predicting the ECD spectrum using Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for assigning the absolute configuration of a chiral compound. nih.govtechnologynetworks.com The process involves:

A thorough conformational search to find all significantly populated conformers. nih.gov

TD-DFT calculation of the ECD spectrum for each major conformer. researchgate.net

Averaging the individual spectra, weighted by their Boltzmann population, to generate the final predicted spectrum. nih.gov

The predicted spectrum is then compared to the experimental one. A match allows for the unambiguous assignment of the molecule's absolute configuration (R or S). The sign of the Cotton effects in the ECD spectrum of chiral allenes is highly sensitive to the spatial arrangement of substituents and the resulting helical twist of the chromophore. acs.orgchemrxiv.org The relationship between the helicity of the frontier molecular orbitals and the sign of the ECD bands can be established, although other factors also contribute. acs.orgchemrxiv.orgnih.gov

Advanced Molecular Dynamics Simulations for Dynamic Behavior

MD simulations of unsaturated amines and related alkylamines have demonstrated the importance of force field selection and proper parameterization to accurately model system behavior. ulisboa.ptulisboa.pt For this compound, a simulation would typically involve placing the molecule in a periodic box filled with a suitable solvent, such as water, to mimic physiological conditions. The system's energy is then minimized to remove any steric clashes before the production simulation is run for a duration sufficient to capture the relevant molecular motions, often on the nanosecond to microsecond timescale.

Key dynamic properties that can be elucidated from MD simulations of this compound include:

Conformational Analysis: The allene group introduces a rigid, linear C=C=C moiety, while the single bonds in the rest of the molecule allow for considerable rotational freedom. rsc.orgrsc.org MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformations and the barriers between them. The bulky gem-dimethyl group is expected to significantly influence the accessible conformational space.

Solvation and Hydrogen Bonding: The primary amine group is capable of forming hydrogen bonds with solvent molecules and potential biological targets. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insight into the molecule's solubility and interaction potential. The dynamics of water molecules around the hydrophobic alkyl chain and the allene can also be characterized.

Vibrational and Rotational Motions: Analysis of the simulation trajectory can yield information about the vibrational frequencies of different bonds and the rotational dynamics of the entire molecule and its constituent parts. The characteristic vibrational modes of the allene group could be of particular interest.

While specific research findings for MD simulations of this compound are not publicly available, data from simulations of related amines can provide a basis for expected behavior.

Table 1: Representative Data from Molecular Dynamics Simulations of a Generic Primary Amine in Aqueous Solution

PropertyDescriptionIllustrative Value
Radius of Gyration (Rg) A measure of the molecule's compactness.0.45 ± 0.03 nm
Solvent Accessible Surface Area (SASA) The surface area of the molecule accessible to solvent.2.5 ± 0.2 nm²
Amine-Water Hydrogen Bonds The average number of hydrogen bonds between the amine group and water.3.1 ± 0.5
Hydrogen Bond Lifetime The average duration of an amine-water hydrogen bond.1.5 ± 0.3 ps

Note: The values in this table are illustrative and represent typical data obtained from MD simulations of a small primary amine. Actual values for this compound would require specific simulations.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Structural Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry and toxicology for predicting the biological activity of chemical compounds based on their molecular structures. nih.gov For this compound, QSAR models can be developed by analyzing a series of structurally related compounds with known activities. Cheminformatics tools are employed to calculate molecular descriptors and build predictive models.

The development of a QSAR model for analogues of this compound would involve the following steps:

Data Set Curation: A dataset of structurally diverse amines with measured biological activity (e.g., receptor binding affinity, enzyme inhibition) would be compiled. nih.govscirp.orgresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

Model Building and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are used to build a mathematical model correlating the descriptors with the biological activity. nih.gov The model's predictive power is then rigorously validated using internal and external validation techniques.

For the allene-containing amine, specific descriptors capturing the unique electronic and steric features of the allene moiety would be critical for a robust QSAR model. rsc.org The activity of this compound could then be predicted using the validated model.

Table 2: Key Molecular Descriptors for QSAR Analysis of Amine Analogues

DescriptorDescriptionImportance in QSAR
LogP The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.Influences membrane permeability and binding to hydrophobic pockets.
Topological Polar Surface Area (TPSA) The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule.Relates to hydrogen bonding potential and cell permeability.
Molecular Weight (MW) The mass of one mole of the substance.A fundamental descriptor related to size.
Number of Rotatable Bonds The count of bonds that allow free rotation.Indicates molecular flexibility.
Shape Indices (e.g., Kappa indices) Numerical descriptors of molecular shape.Important for receptor fit.

Table 3: Hypothetical QSAR Data for a Series of Bioactive Amine Analogues

CompoundStructureLogPTPSA (Ų)Biological Activity (IC₅₀, µM)
Analogue 1Hexylamine2.0326.0215.2
Analogue 2Octylamine3.0526.028.5
Analogue 32-Aminoheptane2.5426.0212.1
This compound C₁₀H₁₉NPredictedPredictedPredicted

Note: The biological activity values are hypothetical. A QSAR model built from such data could predict the activity of this compound based on its calculated descriptors.

The application of cheminformatics and QSAR provides a powerful, cost-effective approach to prioritize the synthesis and testing of novel compounds and to understand the structural requirements for a desired biological effect. For a novel scaffold like that of this compound, these computational methods are invaluable for guiding further research.

Synthetic Applications and Derivatization of the 2,2 Dimethylocta 3,4 Dien 1 Amine Scaffold

Incorporation into Larger Molecular Architectures

The primary amine and the diene functionality of 2,2-Dimethylocta-3,4-dien-1-amine serve as key handles for its integration into more complex molecular frameworks. This allows for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

The primary amine group of this compound can undergo a variety of transformations to yield more complex amine derivatives. Standard alkylation and acylation reactions can introduce a wide range of substituents. enamine.netmdpi.com However, the steric hindrance around the primary amine may necessitate the use of more reactive electrophiles or specific catalytic systems to achieve high yields. For instance, copper-catalyzed C-N coupling reactions have proven effective for the amination of sterically hindered substrates. nih.gov

The diene functionality opens up pathways for the construction of various heterocyclic systems. mdpi.com For example, aza-Diels-Alder reactions, where the diene reacts with an imine, could be employed to form piperidine-based heterocycles. acs.org The steric and electronic properties of the diene in this compound would influence the feasibility and outcome of such cycloadditions. acs.org Furthermore, intramolecular hydroamination of the allene (B1206475), potentially catalyzed by transition metals like rhodium or iron, could lead to the formation of nitrogen-containing heterocycles such as dihydropyrroles. nih.gov

Reaction TypePotential Heterocyclic ProductReagents and Conditions
Aza-Diels-AlderPiperidine derivativesImine, Lewis or Brønsted acid catalyst
Intramolecular HydroaminationDihydropyrrole derivativesTransition metal catalyst (e.g., Rh, Fe)
Radical CyclizationVarious nitrogen heterocyclesRadical initiator, trapping agent

The primary amine of this compound can be readily converted to amides, carbamates, and ureas, which are important functional groups in many biologically active molecules.

Amides: The synthesis of amides from sterically hindered primary amines like this compound can be achieved by reaction with activated carboxylic acid derivatives such as acyl chlorides or anhydrides. rsc.org Due to the steric bulk, these reactions might require elevated temperatures or the use of coupling agents to facilitate the amide bond formation.

Carbamates: Carbamates can be prepared by reacting the amine with chloroformates or by more modern methods that avoid the use of phosgene (B1210022) derivatives. The reaction of amines with dialkyl carbonates, for instance, offers a greener alternative for carbamate (B1207046) synthesis. researchgate.netlincoln.ac.uk The formation of carbamates from sterically hindered amines has been shown to be feasible, sometimes with the aid of a catalyst. acs.org The reversible reaction of amines with carbon dioxide to form carbamates is another potential route, although the stability of the resulting carbamate from a hindered amine would need to be considered. mdpi.com

Ureas: Unsymmetrical ureas can be synthesized from this compound by reaction with isocyanates. For sterically hindered amines, alternative methods might be more efficient, such as the reaction with carbamoyl (B1232498) chlorides or the use of reagents that generate isocyanates in situ. organic-chemistry.orgcommonorganicchemistry.com One-pot syntheses of ureas from Boc-protected amines have also been developed and could be applicable. acs.org Another approach involves the transamidation of urea (B33335) with the amine, which can be performed under relatively mild conditions. nih.gov

DerivativeSynthetic MethodKey Reagents
AmideAcylationAcyl chloride, anhydride (B1165640), or carboxylic acid with coupling agent
CarbamateCarbamoylationChloroformate, dialkyl carbonate, or CO2 with an alkyl halide
UreaUreationIsocyanate, carbamoyl chloride, or urea

Development of Chiral Building Blocks from this compound

The allene moiety in this compound is a source of axial chirality, making this compound a potential precursor for chiral building blocks that are valuable in asymmetric synthesis.

The separation of the enantiomers of this compound or its derivatives can be achieved through classical resolution techniques or by enantioselective synthesis. Rhodium-catalyzed hydroamination of allenes has been shown to produce chiral allylic amines with high enantioselectivity. nih.govrsc.org Similar strategies could potentially be adapted for the synthesis of enantiomerically enriched this compound. Another approach is the asymmetric synthesis of allenes through methods that create a stereogenic center and then transfer that chirality to the allene axis. acs.org

Once obtained in enantiopure form, these chiral allenic amines can serve as valuable building blocks. They can be incorporated into larger molecules to introduce a chiral center, or they can be used as chiral ligands in asymmetric catalysis. The combination of a chiral allene and a coordinating amine group in a single molecule makes them attractive candidates for the design of novel ligands for transition metal catalysts. researchgate.net

MethodApproachPotential Application
Enantioselective SynthesisRhodium-catalyzed hydroamination of allenesAccess to enantiopure allenic amines
Asymmetric SynthesisChirality transfer from a stereogenic centerCreation of axially chiral allenes
Chiral ResolutionClassical resolution or kinetic resolutionSeparation of enantiomers

Polymerization Studies of Diene-Containing Amines and their Derivatives

The diene functionality in this compound allows for its participation in polymerization reactions, leading to the formation of polymers with unique properties conferred by the amine and the bulky alkyl groups.

The polymerization of dienes can proceed through various mechanisms, including free radical, anionic, and coordination polymerization. doi.orgrsc.org The steric hindrance in this compound might influence the polymerization kinetics and the microstructure of the resulting polymer. For instance, in the polymerization of other bulky diene monomers, the stereochemistry of the polymer backbone can be controlled by the choice of catalyst and reaction conditions. orgoreview.comlibretexts.org

Copolymerization of this compound with other monomers, such as styrene (B11656) or other dienes, could lead to the development of functional copolymers with tailored properties. doi.org Amine-functionalized polydienes have been investigated for various applications, including as additives to improve the properties of commercial rubbers and as materials for gene delivery. acs.orgacs.orgvnulib.edu.vn The presence of the primary amine group in polymers derived from this compound would allow for post-polymerization modifications, further expanding their potential applications. nih.gov

Polymerization MethodPotential Polymer TypeKey Features
Free Radical PolymerizationHomopolymer or CopolymerPotentially random stereochemistry
Anionic PolymerizationLiving PolymerControlled molecular weight and architecture
Coordination PolymerizationStereoregular PolymerControl over cis/trans and tacticity

Utilization in Ligand Design for Organometallic Catalysis Involving Diene-Amine Complexes

The combination of a diene and a primary amine in this compound makes it an attractive scaffold for the design of ligands for organometallic catalysis. numberanalytics.com The diene can coordinate to a metal center, while the amine can act as an additional binding site, forming a chelating diene-amine ligand.

The steric bulk provided by the 2,2-dimethylpropyl group can have a significant impact on the catalytic activity and selectivity of the resulting metal complex. dntb.gov.ua Sterically hindered ligands can create a specific coordination environment around the metal center, influencing the outcome of catalytic reactions.

Diene-amine complexes have been explored in various catalytic transformations. For example, chiral diene-amine ligands have been used in asymmetric catalysis. nih.govresearchgate.net The synthesis of such complexes would typically involve the direct reaction of this compound with a suitable metal precursor. nih.gov The catalytic performance of these new complexes could then be evaluated in a range of reactions, such as hydrogenation, hydroformylation, or cross-coupling reactions.

Conclusion and Future Research Directions

Summary of Current Research Achievements and Remaining Challenges

Direct research on 2,2-Dimethylocta-3,4-dien-1-amine is not extensively documented in the current scientific literature. However, knowledge of its constituent functional groups—a neopentyl-like primary amine and a 1,2-diene (allene)—allows for a theoretical appraisal of its chemical nature. The primary achievement is the conceptualization of its synthesis from the known precursor, 2,2-Dimethylocta-3,4-dienal.

The principal challenge remains the empirical validation of its existence and properties. The inherent reactivity of the allene (B1206475) moiety, coupled with the nucleophilicity of the primary amine, suggests that the compound may be prone to polymerization or rearrangement, posing hurdles for its isolation and characterization. A significant challenge lies in developing a synthetic protocol that is both efficient and prevents undesired side reactions. Furthermore, the complete spectroscopic and physicochemical characterization of this molecule is a critical unmet goal.

Emerging Methodologies for the Synthesis and Comprehensive Characterization of Allenic Amines

The synthesis of this compound is hypothetically achievable through the reductive amination of its corresponding aldehyde, 2,2-Dimethylocta-3,4-dienal. wikipedia.orgmasterorganicchemistry.com This well-established transformation converts a carbonyl group into an amine. wikipedia.org For a sterically hindered aldehyde like 2,2-Dimethylocta-3,4-dienal, specific reducing agents that are effective under mild conditions would be necessary to avoid unwanted side reactions.

Table 1: Potential Reagents for Reductive Amination

Reducing Agent Solvent Catalyst Notes
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) Dichloroethane (DCE) or Tetrahydrofuran (THF) Acetic Acid (optional) Mild and selective, suitable for substrates with sensitive functional groups. nih.gov
Sodium cyanoborohydride (NaBH₃CN) Methanol (B129727) Mildly acidic pH Selectively reduces iminium ions in the presence of carbonyls. masterorganicchemistry.com

Once synthesized, the comprehensive characterization of this compound would rely on a suite of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the amine protons (a broad singlet, exchangeable with D₂O), the methylene (B1212753) protons adjacent to the nitrogen, the allenic protons, and the alkyl chain. libretexts.orgpressbooks.pub ¹³C NMR is particularly diagnostic for the allene, with the central sp-hybridized carbon appearing far downfield (around 200 ppm) and the two sp²-hybridized carbons resonating upfield (around 80-90 ppm). libretexts.org

Infrared (IR) Spectroscopy: Key absorptions would include the N-H stretching of the primary amine (a pair of bands around 3300-3500 cm⁻¹) and the characteristic C=C=C stretching of the allene group (around 1950 cm⁻¹). libretexts.orgpressbooks.pub

Mass Spectrometry (MS): The molecular ion peak would confirm the compound's mass. Characteristic fragmentation patterns, such as α-cleavage next to the nitrogen atom, would provide further structural evidence. libretexts.orgoregonstate.edu

Untapped Reactivity Profiles and Opportunities for Novel Mechanistic Insights

The unique juxtaposition of a sterically hindered primary amine and a reactive allene in this compound presents a wealth of untapped reactivity.

The amine functionality , being sterically encumbered by the adjacent gem-dimethyl group, may exhibit attenuated nucleophilicity compared to unhindered primary amines. osti.gov This could allow for selective reactions at the allene without interference from the amine, or it could necessitate more forcing conditions for reactions involving the nitrogen. Investigating its basicity and nucleophilicity in comparison to less hindered amines like n-butylamine would provide valuable mechanistic data. libretexts.org

The allene moiety is a versatile functional group known for its participation in various transformations, including cycloadditions, metal-catalyzed reactions, and electrophilic additions. mdpi.comthieme-connect.com The bulky neopentyl-like substituent could exert significant steric influence on the regioselectivity and stereoselectivity of these reactions. acs.orgnih.gov For instance, in transition-metal-catalyzed reactions, the bulky group could direct the catalyst to the less hindered face of the allene, leading to high levels of stereocontrol. nih.gov The intramolecular reaction between the amine and the allene, potentially triggered by a catalyst, could lead to the formation of novel nitrogen-containing heterocyclic compounds. nih.gov

Potential for Further Development in Synthetic Organic Chemistry and Materials Science

The development of synthetic routes to and a deeper understanding of the reactivity of this compound could open doors to several areas of chemical science.

In synthetic organic chemistry , this compound could serve as a valuable building block. The axial chirality of appropriately substituted allenes is a key feature that can be transferred to other molecules. mdpi.com If the synthesis can be adapted to be enantioselective, this compound could become a useful chiral amine for the synthesis of complex targets, including pharmaceuticals and natural products. The hindered amine could also be used as a novel base or ligand in organic reactions. enamine.net

In materials science , functionalized allenes are being explored for the creation of novel polymers and materials with unique electronic and optical properties. researchgate.netmdpi.com The presence of the primary amine in this compound provides a handle for polymerization or for grafting the molecule onto surfaces, thereby modifying their properties. mdpi.com Polymers derived from this monomer could exhibit interesting properties due to the rigid and chiral nature of the allene unit and the presence of the hydrogen-bonding amine group.

Future research should focus on the practical synthesis and isolation of this compound, followed by a thorough investigation of its fundamental reactivity. The insights gained will undoubtedly contribute to the broader fields of organic synthesis, catalysis, and materials science.

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethylocta-3,4-dien-1-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis of branched aliphatic amines like this compound typically involves multi-step processes. A common approach includes:

  • Alkylation : Introducing methyl groups via alkylating agents (e.g., methyl iodide) under basic conditions.
  • Reduction : Reducing intermediate nitriles or imines using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
  • Amination : Functionalizing the carbon backbone with amine groups via Gabriel synthesis or Hofmann rearrangement. Optimization involves adjusting solvent polarity, temperature (e.g., reflux in anhydrous THF), and catalyst selection (e.g., Pd/C for hydrogenation). Purity is ensured through column chromatography or recrystallization.
StepReagents/ConditionsYield (%)Key Challenges
AlkylationMethyl iodide, K₂CO₃, DMF, 80°C65–70Steric hindrance at branching points
ReductionLiAlH₄, THF, 0°C → RT75–80Over-reduction of conjugated dienes
AminationNH₃, H₂O/EtOH, 50°C60–65Competing side reactions (e.g., elimination)

Reference: Synthetic strategies are inferred from analogous amine syntheses in , and 14.

Q. How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer: Structural confirmation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify methyl groups (δ 0.8–1.5 ppm), conjugated dienes (δ 5.0–6.0 ppm), and amine protons (δ 1.5–2.5 ppm).
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=C stretch).
  • Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺ at m/z 154.18 (C₁₀H₁₉N). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS.

Reference: Standard characterization techniques are derived from (PubChem) and .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation ().
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert atmosphere (N₂/Ar), amber glass bottles at 2–8°C to prevent oxidation ().
  • Spill Management : Neutralize with dilute HCl, absorb with inert materials (e.g., vermiculite).

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states for amine alkylation or diene isomerization. Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF).
  • Contradiction Resolution : Cross-validate computational results with experimental kinetics (e.g., Arrhenius plots) ().

Q. How does steric hindrance from the 2,2-dimethyl group influence regioselectivity in electrophilic additions?

Methodological Answer: The bulky dimethyl group directs electrophiles (e.g., H⁺, Br₂) to the less substituted double bond (C3–C4 vs. C4–C5). This is validated via:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs ().
  • X-ray Crystallography : Resolve adduct geometries (e.g., bromohydrin intermediates).

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and XPS to confirm functional groups.
  • Isotopic Labeling : Use ¹³C-labeled precursors to track unexpected peaks ().
  • Peer Review : Collaborate with independent labs to replicate findings ().

Q. How can the compound’s stability under varying pH and temperature conditions inform experimental design?

Methodological Answer:

  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • pH-Dependent Degradation : Acidic conditions (pH < 3) may protonate the amine, leading to diene polymerization. Buffered solutions (pH 6–8) are recommended for long-term storage ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.